molecular formula C6H12F3NO B2481709 (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine CAS No. 1021058-17-2

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B2481709
CAS No.: 1021058-17-2
M. Wt: 171.163
InChI Key: SUBHWUOLNDFWJV-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C6H12F3NO It is characterized by the presence of a methoxypropan-2-yl group and a trifluoroethylamine group

Scientific Research Applications

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

Future Directions

The future directions of research and applications involving “(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine” are not clear from the available literature. Given its unique structure, it could potentially be of interest in the development of new materials or pharmaceuticals .

Preparation Methods

The synthesis of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxypropan-2-ol with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

(1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:

    (1-Methoxypropan-2-yl)amine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

    (2,2,2-Trifluoroethyl)amine: Lacks the methoxypropan-2-yl group, leading to different applications and biological activity.

    This compound derivatives: Modified versions of the compound with additional functional groups, offering tailored properties for specific applications.

The uniqueness of this compound lies in its combination of the methoxypropan-2-yl and trifluoroethyl groups, which confer distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

1-methoxy-N-(2,2,2-trifluoroethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-5(3-11-2)10-4-6(7,8)9/h5,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBHWUOLNDFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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